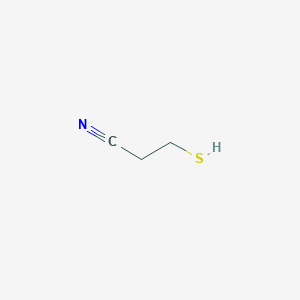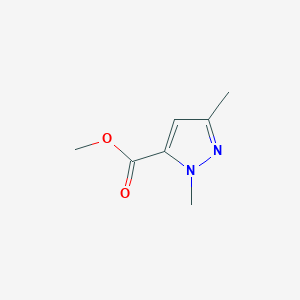
Propanonitrilo, 3-mercapto-
Descripción general
Descripción
Propanenitrile, 3-mercapto-: is an organic compound with the molecular formula C3H5NS It is a nitrile derivative containing a thiol group, which imparts unique chemical properties to the molecule
Aplicaciones Científicas De Investigación
Chemistry
Propanenitrile, 3-mercapto- is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, propanenitrile, 3-mercapto- is studied for its potential as a biochemical probe. Its thiol group can interact with various biomolecules, providing insights into enzyme mechanisms and protein function.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Industry
In industrial applications, propanenitrile, 3-mercapto- is used as an intermediate in the production of specialty chemicals, polymers, and coatings. Its unique properties enable the creation of materials with specific performance characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thioacetic Acid Route: One common method for synthesizing propanenitrile, 3-mercapto- involves the reaction of thioacetic acid with acrylonitrile. The reaction typically occurs under basic conditions, with a catalyst such as sodium hydroxide, and proceeds via a nucleophilic addition mechanism.
Hydrothiolation of Acrylonitrile: Another method involves the hydrothiolation of acrylonitrile using hydrogen sulfide in the presence of a catalyst such as a transition metal complex. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-mercapto- often involves large-scale hydrothiolation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Propanenitrile, 3-mercapto- can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiol derivatives.
Substitution: Substituted nitriles and other derivatives.
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-mercapto- involves its thiol group, which can undergo nucleophilic addition and substitution reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including enzyme inhibition and material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile, 2-mercapto-: Similar structure but with the thiol group at a different position.
Butanenitrile, 3-mercapto-: Similar structure with an additional carbon atom in the chain.
Ethanenitrile, 2-mercapto-: Shorter chain length with the thiol group at the second position.
Uniqueness
Propanenitrile, 3-mercapto- is unique due to the specific positioning of the thiol group, which imparts distinct reactivity and properties. This positioning allows for selective interactions with various reagents and targets, making it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXEFOUDMXDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061383 | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-58-7 | |
| Record name | 3-Mercaptopropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTOPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTV2WN28SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the orientation of 3-Mercaptopropanenitrile on a gold surface change with applied potential?
A1: The research paper utilized in situ Fourier Transform Infrared Spectroscopy (FTIR) to study the behavior of 3-Mercaptopropanenitrile monolayers on gold electrodes. The study revealed that the intensities of the C-H stretching bands (2930 cm-1 and 2850 cm-1), attributed to the methylene groups of 3-Mercaptopropanenitrile, decreased slightly with increasing potential []. This suggests a potential-dependent change in the orientation of the 3-Mercaptopropanenitrile molecules on the gold surface. While the exact conformational change is not elucidated in the paper, it implies that the orientation of the methylene groups relative to the surface is affected by the applied potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















